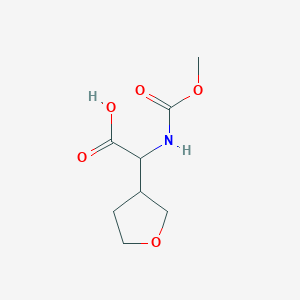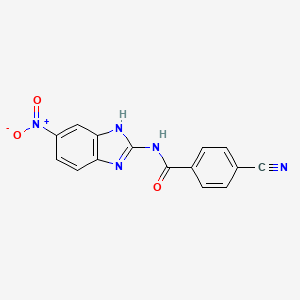
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole is a complex organic compound that features an imidazole ring substituted with a benzyloxy methyl group, a 2,3-dimethylphenyl group, and an iodine atom
Vorbereitungsmethoden
The synthesis of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the benzyloxy methyl group: This step involves the reaction of the imidazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Substitution with the 2,3-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole include other substituted imidazoles, such as:
1-((Benzyloxy)methyl)-2-phenyl-1H-imidazole: Lacks the iodine and dimethylphenyl groups, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-1H-imidazole: Lacks the iodine atom, which affects its ability to undergo certain substitution reactions.
1-((Benzyloxy)methyl)-2-iodo-1H-imidazole: Lacks the dimethylphenyl group, which may influence its biological activity and material properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H19IN2O |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
5-(2,3-dimethylphenyl)-2-iodo-1-(phenylmethoxymethyl)imidazole |
InChI |
InChI=1S/C19H19IN2O/c1-14-7-6-10-17(15(14)2)18-11-21-19(20)22(18)13-23-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
JOBBEKGWWOSGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CN=C(N2COCC3=CC=CC=C3)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
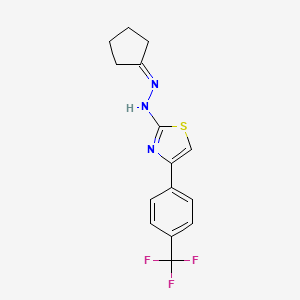
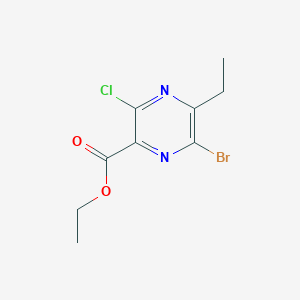
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
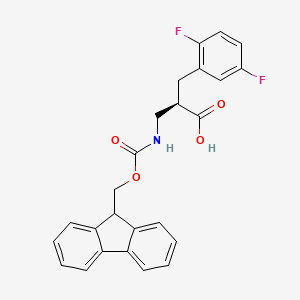
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)


